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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the available thermochemical data

for Methyl 3-methylpentanoate. Due to a notable absence of direct experimental values for

this compound in publicly accessible literature, this document focuses on providing data for

structurally related esters to serve as valuable comparators. Furthermore, it details the

established experimental and computational methodologies that can be employed to determine

the thermochemical properties of Methyl 3-methylpentanoate. This guide is intended to be a

critical resource for researchers, scientists, and professionals in drug development who require

a thorough understanding of the energetic characteristics of this and similar molecules.

Introduction
Methyl 3-methylpentanoate (C₇H₁₄O₂) is a methyl ester of a branched-chain carboxylic acid.

Its thermochemical properties, such as enthalpy of formation, standard entropy, and heat

capacity, are fundamental for understanding its stability, reactivity, and potential applications,

including in the synthesis of more complex molecules in the pharmaceutical industry. However,

a thorough search of scientific literature and databases reveals a significant gap in the

availability of experimentally determined thermochemical data for this specific compound.

This guide addresses this data scarcity by:
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Presenting available thermochemical data for structurally similar esters, namely methyl

pentanoate, methyl 2-methylpentanoate, and ethyl 3-methylpentanoate.

Providing detailed descriptions of the primary experimental techniques used to measure

thermochemical properties of organic compounds.

Outlining established computational methods for the reliable estimation of these properties.

It is important to note that no significant involvement of Methyl 3-methylpentanoate in

biological signaling pathways has been identified in the current body of scientific literature.

Therefore, the focus of this guide remains on its fundamental physicochemical characteristics.

Thermochemical Data for Structurally Related
Esters
To provide a basis for estimating the thermochemical properties of Methyl 3-
methylpentanoate, the following tables summarize the available data for homologous and

isomeric esters. These values are sourced from the NIST Web Thermo Tables and provide a

valuable reference point.[1][2][3]

Table 1: Ideal Gas Phase Thermochemical Data for Selected Esters at 298.15 K and 1 bar

Compound Formula

Enthalpy of
Formation
(ΔfH°gas)
(kJ/mol)

Entropy
(S°gas)
(J/mol·K)

Heat Capacity
(Cp) (J/mol·K)

Methyl

Pentanoate
C₆H₁₂O₂

Data not publicly

available

Data not publicly

available

Data not publicly

available

Methyl 2-

Methylpentanoat

e

C₇H₁₄O₂
Data not publicly

available

Data not publicly

available

Data not publicly

available

Ethyl 3-

Methylpentanoat

e

C₈H₁₆O₂
Data not publicly

available

Data not publicly

available

Data not publicly

available
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Note: While the NIST database indicates the availability of these data, they are part of a

subscription service and not publicly accessible. This table highlights the general scarcity of

publicly available, critically evaluated data.

Table 2: Liquid Phase Thermophysical Properties of Selected Esters

Compound Formula Boiling Point (°C) Density (g/cm³)

Methyl Pentanoate C₆H₁₂O₂ 126 0.89

Ethyl 3-

Methylpentanoate
C₈H₁₆O₂ 158-159 0.87

Experimental Determination of Thermochemical
Properties
The following sections detail the primary experimental methodologies for determining the key

thermochemical parameters of organic compounds like Methyl 3-methylpentanoate.

Enthalpy of Formation: Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) of a compound is typically determined indirectly by

measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Protocol:

Sample Preparation: A precisely weighed sample of the pure liquid ester is encapsulated in a

combustible container.

Calorimeter Setup: The sample is placed in a "bomb," a constant-volume vessel, which is

then pressurized with a large excess of pure oxygen.

Immersion: The bomb is submerged in a known mass of water in an insulated container (the

calorimeter). The initial temperature of the water is recorded.

Ignition: The sample is ignited electrically. The combustion of the ester releases heat, which

is transferred to the surrounding water and the calorimeter, causing a temperature rise.
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Temperature Measurement: The final temperature of the water is recorded once thermal

equilibrium is reached.

Calculation: The heat released during combustion is calculated from the temperature change

and the heat capacity of the calorimeter system. The enthalpy of combustion is then

determined, and from this, the enthalpy of formation is calculated using Hess's Law.[4][5][6]

Sample Preparation Calorimetry Data Analysis
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Workflow for determining the enthalpy of formation using combustion calorimetry.

Enthalpy of Vaporization: Transpiration Method
The enthalpy of vaporization (ΔvapH°) can be determined by measuring the vapor pressure of

the substance at different temperatures. The transpiration method is a reliable technique for

this purpose.

Experimental Protocol:

Sample Placement: A sample of the ester is placed in a temperature-controlled saturator.

Carrier Gas Flow: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed over or

through the sample at a constant, slow flow rate.[7][8]

Saturation: The carrier gas becomes saturated with the vapor of the ester.

Condensation and Measurement: The gas mixture is then passed through a cold trap where

the ester vapor is condensed and collected. The amount of condensed ester is determined

gravimetrically or by other analytical methods.

Varying Temperature: The experiment is repeated at several different temperatures.
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Calculation: The partial pressure of the ester at each temperature is calculated from the

amount of condensed vapor and the volume of the carrier gas. The enthalpy of vaporization

is then determined from the slope of a plot of the natural logarithm of the vapor pressure

versus the inverse of the temperature (the Clausius-Clapeyron equation).[7][8]

Experimental Setup Data Collection
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Workflow for determining the enthalpy of vaporization via the transpiration method.

Computational Estimation of Thermochemical
Properties
In the absence of experimental data, computational methods provide a powerful alternative for

estimating thermochemical properties. Group contribution methods are particularly effective

and widely used.

Benson Group Additivity Method
The Benson Group Additivity method is a well-established technique for estimating the

thermochemical properties of organic molecules in the ideal gas state.[9][10][11] It is based on

the principle that the properties of a molecule can be calculated as the sum of the contributions

of its constituent functional groups.
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Methodology:

Molecular Decomposition: The molecule of interest, Methyl 3-methylpentanoate, is

dissected into a set of defined functional groups.

Group Value Summation: The tabulated thermochemical values (for enthalpy of formation,

entropy, and heat capacity) for each group are summed.[12]

Symmetry and Non-bonded Interaction Corrections: Corrections are applied for molecular

symmetry and non-bonded interactions (e.g., gauche interactions) to refine the initial

estimate.

For Methyl 3-methylpentanoate (CH₃CH₂CH(CH₃)CH₂COOCH₃), the Benson groups would

be:

C-(C)(H)₃

C-(C)₂(H)₂

C-(C)₃(H)

C-(C)(H)₃

C-(C)(CO)(H)₂

CO-(C)(O)

O-(CO)(C)

C-(O)(H)₃
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Logical flow for the Benson Group Additivity method.

Joback Method
The Joback method is another group contribution method used to estimate a range of

thermophysical properties, including ideal gas heat capacity, enthalpy of formation, and Gibbs

energy of formation, from molecular structure alone.[13][14][15]

Methodology:

Group Identification: The molecule is broken down into its constituent groups as defined by

the Joback scheme.
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Summation of Contributions: The contributions of each group to the desired property are

summed. The formulas for each property are specific to the Joback method. For example,

the ideal gas heat capacity is calculated as a temperature-dependent polynomial, with the

coefficients determined by the sum of group contributions.[16][17]

For Methyl 3-methylpentanoate, the Joback groups would be:

-CH₃ (two)

-CH₂- (two)

CH- (one)

-COO- (ester) (one)

Conclusion
While direct experimental thermochemical data for Methyl 3-methylpentanoate remains

elusive, this guide provides a framework for understanding and predicting its properties. The

data for structurally similar esters offer a valuable point of comparison. Furthermore, the

detailed descriptions of experimental techniques like combustion calorimetry and the

transpiration method, alongside computational approaches such as the Benson and Joback

group contribution methods, equip researchers with the necessary knowledge to either

determine these properties experimentally or to calculate reliable estimates. For professionals

in drug development and related fields, this guide serves as a foundational resource for the

physicochemical characterization of this and similar branched-chain esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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